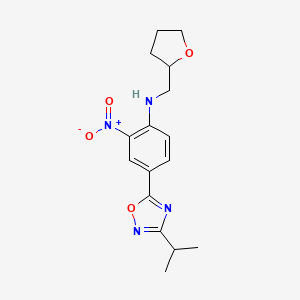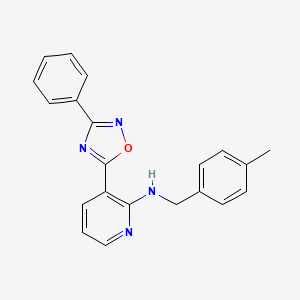![molecular formula C22H22N4O2 B7711653 3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7711653.png)
3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a pyrazoloquinoline derivative that has been synthesized through a multi-step process. The compound has been found to have a variety of biochemical and physiological effects, which make it a promising candidate for further research.
Wirkmechanismus
The mechanism of action of 3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide is not fully understood. However, it has been suggested that the compound may act as a kinase inhibitor, which can affect various signaling pathways involved in cell growth and proliferation. Additionally, the compound has been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been found to have a variety of biochemical and physiological effects. The compound has been shown to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, the compound has been found to have neuroprotective effects, which may make it a promising candidate for the treatment of neurodegenerative diseases. The compound has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide in lab experiments is its potential as a therapeutic agent for the treatment of various diseases. Additionally, the compound has been used as a research tool to study the mechanisms of action of various biological processes. However, one of the limitations of using the compound in lab experiments is its limited solubility in water, which can affect its bioavailability and efficacy.
Zukünftige Richtungen
There are several future directions for research on 3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide. One area of research is the development of more efficient synthesis methods that can improve the yield and purity of the final product. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential as a therapeutic agent for the treatment of various diseases. Finally, research is needed to explore the potential applications of the compound in other areas of scientific research, such as drug discovery and development.
Synthesemethoden
The synthesis of 3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide involves a multi-step process. The first step involves the synthesis of 7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinoline, which is then reacted with 3-methoxybenzoyl chloride to form the final product. The reaction conditions and purification methods used in the synthesis process play a crucial role in the yield and purity of the final product.
Wissenschaftliche Forschungsanwendungen
3-methoxy-N-(7-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide has been found to have a variety of applications in scientific research. The compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the compound has been used as a research tool to study the mechanisms of action of various biological processes.
Eigenschaften
IUPAC Name |
3-methoxy-N-(7-methyl-1-propylpyrazolo[3,4-b]quinolin-3-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O2/c1-4-10-26-21-18(13-15-9-8-14(2)11-19(15)23-21)20(25-26)24-22(27)16-6-5-7-17(12-16)28-3/h5-9,11-13H,4,10H2,1-3H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKHNSWWKPPTPPG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C3C=CC(=CC3=N2)C)C(=N1)NC(=O)C4=CC(=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![N-(2-(cyclohex-1-en-1-yl)ethyl)-2-methyl-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7711610.png)






